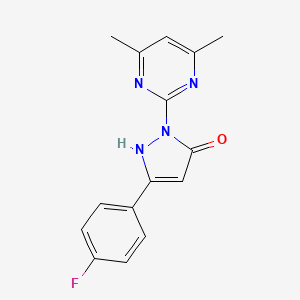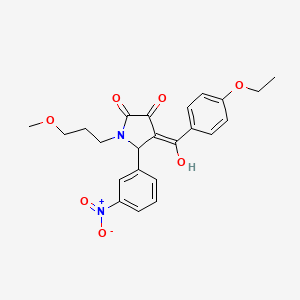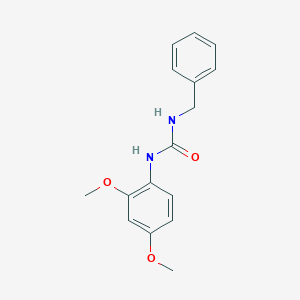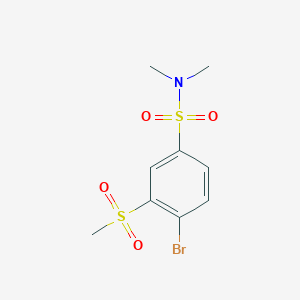
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolyl-pyrimidines and has shown promising results in various scientific research studies. In
Wirkmechanismus
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to have low toxicity and good solubility in aqueous solutions. However, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in vivo, which may limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to improve its bioavailability in vivo.
Conclusion
In conclusion, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a chemical compound that has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to explore its potential use in various therapeutic applications.
Synthesemethoden
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with hydrazine hydrate to yield 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. This synthesis method has been optimized to produce high yields of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol with good purity.
Wissenschaftliche Forschungsanwendungen
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-9-7-10(2)18-15(17-9)20-14(21)8-13(19-20)11-3-5-12(16)6-4-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJURINMOAEDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)


![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)